molecular formula C22H17N7O2 B2832073 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1203372-71-7

2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B2832073
CAS No.: 1203372-71-7
M. Wt: 411.425
InChI Key: JNYYLHMFTLMGPX-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide: is a complex organic compound that features a combination of imidazole, pyrimidine, and benzo[d]isoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the individual heterocyclic components, followed by their sequential coupling and functionalization.

These heterocyclic components are then coupled through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and benzo[d]isoxazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzo[d]isoxazole ring, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting key signaling pathways involved in cell growth and survival. This leads to the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide exhibits a unique combination of heterocyclic rings, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to target multiple molecular pathways makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7O2/c30-22(11-18-17-3-1-2-4-19(17)31-28-18)27-16-7-5-15(6-8-16)26-20-12-21(25-13-24-20)29-10-9-23-14-29/h1-10,12-14H,11H2,(H,27,30)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYYLHMFTLMGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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